molecular formula C10H9NO B1588433 5-methylisoquinolin-1(2H)-one CAS No. 24188-72-5

5-methylisoquinolin-1(2H)-one

Cat. No.: B1588433
CAS No.: 24188-72-5
M. Wt: 159.18 g/mol
InChI Key: WSXOURRQDMFDRD-UHFFFAOYSA-N
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Description

5-methylisoquinolin-1(2H)-one is a heterocyclic compound that belongs to the isoquinoline family Isoquinolines are nitrogen-containing aromatic compounds that are structurally related to quinoline The presence of a methyl group at the 5-position and a keto group at the 1-position distinguishes 5-methylisoquinolin-1(2H)-one from other isoquinoline derivatives

Properties

IUPAC Name

5-methyl-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-7-3-2-4-9-8(7)5-6-11-10(9)12/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSXOURRQDMFDRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CNC(=O)C2=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20432783
Record name 5-Methylisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24188-72-5
Record name 5-Methylisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-1,2-dihydroisoquinolin-1-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methylisoquinolin-1(2H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 5-methyl-2-nitrobenzaldehyde with ammonium acetate in the presence of acetic acid can yield 5-methylisoquinolin-1(2H)-one. The reaction typically requires heating and can be carried out under reflux conditions.

Another method involves the use of palladium-catalyzed cyclization reactions. In this approach, 5-methyl-2-bromoaniline can be subjected to palladium-catalyzed cyclization in the presence of a suitable base, such as potassium carbonate, to form 5-methylisoquinolin-1(2H)-one.

Industrial Production Methods

Industrial production of 5-methylisoquinolin-1(2H)-one may involve large-scale synthesis using optimized reaction conditions. The choice of method depends on factors such as yield, cost, and availability of starting materials. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-methylisoquinolin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding 5-methylisoquinolin-1-ol.

    Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) can be employed for substitution reactions.

Major Products

    Oxidation: Formation of quinoline derivatives.

    Reduction: Formation of 5-methylisoquinolin-1-ol.

    Substitution: Formation of various substituted isoquinoline derivatives.

Scientific Research Applications

5-methylisoquinolin-1(2H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.

    Industry: It can be used in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 5-methylisoquinolin-1(2H)-one depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit specific enzymes involved in disease pathways, leading to therapeutic benefits. The exact molecular targets and pathways can vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: The parent compound of the isoquinoline family.

    5-methylisoquinoline: Lacks the keto group at the 1-position.

    1(2H)-isoquinolinone: Lacks the methyl group at the 5-position.

Uniqueness

5-methylisoquinolin-1(2H)-one is unique due to the presence of both a methyl group at the 5-position and a keto group at the 1-position. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

5-Methylisoquinolin-1(2H)-one is a heterocyclic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

5-Methylisoquinolin-1(2H)-one, also known as 5-methylisoquinoline-1-one, possesses a unique structure characterized by a methyl group at the 5-position of the isoquinoline ring. This structural feature is pivotal in determining its biological properties.

Biological Activity Overview

The biological activity of 5-methylisoquinolin-1(2H)-one can be categorized into several key areas:

  • Anticancer Activity : Research indicates that derivatives of isoquinoline compounds, including 5-methylisoquinolin-1(2H)-one, exhibit significant anticancer properties. For instance, studies have shown that certain isoquinoline derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including breast and colon cancer cells .
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various pathogens. It has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential use as an antimicrobial agent .
  • Cytotoxicity : In vitro studies have reported the cytotoxic effects of 5-methylisoquinolin-1(2H)-one on several cancer cell lines. The compound's IC50 values indicate its potency in inducing cell death at relatively low concentrations .

The mechanisms underlying the biological activities of 5-methylisoquinolin-1(2H)-one involve several pathways:

  • Inhibition of Enzymes : The compound has been shown to inhibit key enzymes involved in cancer cell metabolism and proliferation, such as PARP (poly(ADP-ribose) polymerase). This inhibition leads to enhanced cytotoxic effects in combination therapies with other chemotherapeutic agents .
  • Modulation of Signaling Pathways : It may also modulate various signaling pathways linked to cell survival and apoptosis. By altering these pathways, 5-methylisoquinolin-1(2H)-one can enhance the sensitivity of cancer cells to treatment .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerInduces apoptosis in breast and colon cancer cells
AntimicrobialEffective against Gram-positive/negative bacteria
CytotoxicityIC50 < 100 μM in various cancer cell lines

Case Study: Anticancer Effects

A study conducted by Suto et al. (1991) demonstrated that derivatives of isoquinoline, including 5-methylisoquinolin-1(2H)-one, exhibited potent anticancer activity through the inhibition of PARP. The study highlighted that these compounds were significantly more effective than traditional chemotherapeutics at low concentrations, suggesting their potential as lead compounds for drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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